molecular formula C19H19NO3S2 B2467958 N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide CAS No. 1396674-62-6

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide

Cat. No.: B2467958
CAS No.: 1396674-62-6
M. Wt: 373.49
InChI Key: OFTZQFZZWLSVSG-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide is a synthetic sulfonamide derivative of significant interest in medicinal chemistry and pharmacological research. Sulfonamides represent a major class of bioactive compounds known to exhibit a wide spectrum of pharmacological activities, including antibacterial, anti-carbonic anhydrase, and anti-dihydropteroate synthetase properties . This particular compound features a complex molecular architecture, incorporating a naphthalene-sulfonamide group linked to a hydroxy-substituted ethyl chain with cyclopropyl and thiophene moieties. The presence of the thiophene ring, a five-membered heterocyclic compound containing sulfur, and the constrained cyclopropyl group may influence the compound's three-dimensional conformation and its interaction with biological targets, such as enzymes and receptors . The naphthalene ring system provides a rigid, planar hydrophobic domain that can facilitate binding to protein pockets through π-π stacking interactions. As a research chemical, it serves as a valuable intermediate or lead compound for investigating new therapeutic avenues in areas such as neuroscience, oncology, and infectious diseases. Researchers can utilize this high-purity compound for in vitro binding assays, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. It is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S2/c21-19(15-10-11-15,18-9-4-12-24-18)13-20-25(22,23)17-8-3-6-14-5-1-2-7-16(14)17/h1-9,12,15,20-21H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTZQFZZWLSVSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the naphthalene-1-sulfonyl chloride, which undergoes a nucleophilic substitution reaction with a suitable amine to form the sulfonamide. The cyclopropyl and thiophene groups are introduced through subsequent reactions, such as cyclopropanation and thiophene ring formation .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents could be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the sulfonamide group can produce the corresponding amine .

Scientific Research Applications

Chemistry

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide serves as a building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, such as:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
  • Reduction: The sulfonamide group can be reduced to an amine.
  • Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Biology

The compound is investigated for its potential bioactive properties, particularly in the following areas:

  • Antimicrobial Activity: Studies have shown that sulfonamides exhibit antibacterial properties, making them candidates for developing new antibiotics.
  • Anticancer Research: Preliminary research suggests that this compound may inhibit cancer cell growth, particularly in non-small-cell lung carcinoma and ovarian cancer models .

Medicine

In medicinal chemistry, this compound is explored for:

  • Therapeutic Effects: It may provide relief in inflammatory diseases through its mechanism of action involving enzyme inhibition or receptor modulation.

Industry

The compound finds applications in developing advanced materials such as:

  • Organic Semiconductors: Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.

Case Study 1: Antimicrobial Activity

A study conducted by evaluated the antimicrobial efficacy of various naphthalene sulfonamide derivatives, including this compound. Results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antibiotic agent.

Case Study 2: Anticancer Properties

Research published in highlighted the effects of this compound on cancer cell lines. It demonstrated cytotoxicity against non-small-cell lung carcinoma cells, with mechanisms involving apoptosis induction and cell cycle arrest.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related sulfonamide and thiophene-containing derivatives, as identified in pharmacopeial and synthetic literature ().

Table 1: Structural and Functional Comparison

Compound Name (Reference) Core Structure Key Substituents Notable Properties/Applications
Target Compound Naphthalene-1-sulfonamide Cyclopropyl, hydroxyl, thiophen-2-yl Potential metabolic stability, steric effects
4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol () Naphthalen-1-ol Methylamino, thiophen-2-yl, propyl chain Likely lower steric hindrance; amine group may enhance solubility
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine () Naphthalene-1-yloxy Thiophen-3-yl, methylamino, ether linkage Altered electronic profile due to thiophen-3-yl isomer
N-(1-allyl-5-substituted-1H-indol-2-yl)-N-(2-iodo-4-substitutedphenyl)thiophene-2-sulfonamide () Thiophene-2-sulfonamide Indole, iodoaryl, allyl Pd-mediated synthesis; possible radiopharmaceutical applications
N-(2-(naphthalen-2-yl)-2-((2,2,6,6-TMP)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide () Benzenesulfonamide Naphthalen-2-yl, TEMPO-like nitroxide Radical scavenging or oxidation studies

Key Findings :

Substituent Impact on Solubility: The hydroxyl group in the target compound improves aqueous solubility compared to non-hydroxylated analogs like the TEMPO-containing derivative . Methylamino groups in related compounds (e.g., ) may enhance solubility but reduce metabolic stability relative to the cyclopropyl group.

Thiophen-2-yl vs. thiophen-3-yl substitution () alters electronic distribution, affecting interactions with aromatic residues in target proteins.

Synthetic Accessibility :

  • The target compound’s cyclopropane ring likely requires specialized reagents (e.g., Simmons-Smith conditions) compared to straightforward alkylation in compound b ().
  • Pd-mediated coupling in compound 3 () highlights alternative routes for introducing complex sulfonamide-thiophene hybrids.

Research Implications and Limitations

  • Pharmacological Potential: The combination of cyclopropane and thiophene motifs may offer unique pharmacokinetic profiles, but in vitro/in vivo studies are needed to validate this hypothesis.
  • Synthetic Challenges : Purification of the target compound (e.g., via flash chromatography, as in ) may be complicated by its polar hydroxyl group and hydrophobic naphthalene core.
  • Gaps in Evidence : Direct biological data for the target compound are absent in the provided literature; comparisons are inferred from structural analogs.

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide is a complex organic compound that belongs to the sulfonamide class, which has been extensively studied for its diverse biological activities. This compound features a naphthalene sulfonamide core, with notable substituents including cyclopropyl and thiophene groups. The biological activity of this compound is of particular interest due to its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

The chemical structure of this compound can be summarized as follows:

PropertyValue
IUPAC Name This compound
CAS Number 1396674-62-6
Molecular Formula C19H19NO3S2
Molecular Weight 357.49 g/mol

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It is hypothesized that it may inhibit certain enzymatic pathways, leading to its observed effects in various biological assays. The presence of the sulfonamide group is critical for its mechanism, as sulfonamides are known to mimic p-amino benzoic acid (PABA), thus interfering with folate synthesis in bacteria.

Antimicrobial Activity

Sulfonamides have historically been recognized for their antimicrobial properties. Studies indicate that compounds with similar structures exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, research has shown that while some derivatives demonstrate potent activity, others may not exhibit significant effects at standard concentrations (e.g., MIC > 100 µM) .

Study on Sulfonamide Derivatives

A study focused on novel sulfonamide derivatives highlighted their synthesis and biological evaluation. While many derivatives did not show remarkable antimicrobial activity, they exhibited significant antioxidant properties. For instance, compounds derived from different coumarin moieties demonstrated variable DPPH radical scavenging activities, indicating a potential for antioxidant applications .

Table: Antioxidant Activity of Related Sulfonamides

CompoundDPPH Scavenging Activity (IC50 μM)FRAP Assay (mM)
5b1.23-
8c-13.6
5f-13.5

Q & A

Q. What are the optimal synthetic routes for N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide?

  • Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and sulfonamide bond formation. For example:

Oxyanion Formation : React naphthalene-1-sulfonyl chloride with a hydroxyl-containing intermediate (e.g., 2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethanol) in a polar aprotic solvent (e.g., DMF) using a base like K₂CO₃ to generate the oxyanion .

Propargylation/Substitution : Introduce cyclopropyl or thiophene moieties via propargyl bromide or thiophene derivatives under controlled conditions (2–6 hours at room temperature) .

Purification : Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1), extract with ethyl acetate, and remove solvents under reduced pressure .
Critical Parameters : Reaction time, solvent polarity, and stoichiometric ratios of intermediates.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions. For example, the thiophene proton signals appear at δ 6.8–7.5 ppm, while cyclopropyl protons resonate as multiplets near δ 1.0–2.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 414.12 for C₁₉H₂₀NO₃S₂) .
  • X-ray Crystallography : Employ SHELX programs for structure refinement. Single-crystal X-ray diffraction resolves bond angles and stereochemistry, particularly for the cyclopropyl and hydroxyl groups .

Q. What computational methods are suitable for predicting electronic properties and reactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Use B3LYP/6-31G(d) basis sets to calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. The Colle-Salvetti correlation-energy formula can refine electron density and local kinetic energy .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water or DMSO) to predict aggregation behavior or ligand-protein interactions .

Advanced Research Questions

Q. How can contradictions in toxicological data across studies be systematically addressed?

  • Methodological Answer : Follow the ATSDR framework for toxicological profiling :

Literature Screening : Use PubMed, TOXCENTER, and NIH RePORTER with query strings targeting naphthalene sulfonamides and thiophene derivatives .

Risk of Bias Assessment : Apply the Step 5 criteria (e.g., study design, sample size) to prioritize high-confidence data .

Confidence Rating : Translate conflicting outcomes (e.g., hepatic vs. renal toxicity) into evidence levels using Step 7 protocols .
Example : Discrepancies in LD₅₀ values may arise from species-specific metabolism (e.g., murine vs. primate models) .

Q. What experimental designs are effective for elucidating the compound’s biological activity and enzyme inhibition mechanisms?

  • Methodological Answer :
  • Kinetic Studies : Perform Michaelis-Menten assays to measure inhibition constants (Kᵢ) against target enzymes (e.g., cytochrome P450). Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Molecular Docking : Utilize AutoDock Vina to model interactions between the sulfonamide group and enzyme active sites. Validate with mutagenesis studies on key residues .
  • In Vivo Models : Administer the compound to transgenic mice (e.g., CYP2E1 knockouts) to isolate metabolic pathways .

Q. How can metabolic pathways and degradation products be characterized?

  • Methodological Answer :
  • Metabolite Profiling : Use LC-MS/MS to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. Compare fragmentation patterns with reference libraries .
  • Stable Isotope Labeling : Incorporate ¹³C into the cyclopropyl group to track metabolic fate in hepatocyte assays .
  • Environmental Degradation : Simulate photolysis in aqueous solutions (UV-Vis irradiation) and analyze byproducts via GC-MS .

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